5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide
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Overview
Description
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the 2,4-Dichlorophenoxyacetic Acid Derivative: This involves the chlorination of phenoxyacetic acid, followed by purification.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid derivative is then reacted with an appropriate amine to form the acetamido group.
Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents and appropriate catalysts.
Final Coupling: The benzo[d][1,3]dioxole moiety is coupled with the thiophene derivative under conditions that promote the formation of the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It can be screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Medicinally, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide: shares similarities with other thiophene-based compounds and benzo[d][1,3]dioxole derivatives.
Thiophene Derivatives: These compounds are known for their electronic properties and are used in organic electronics.
Benzo[d][1,3]dioxole Derivatives: These compounds are often explored for their bioactivity and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct reactivity and potential bioactivity. This makes it a valuable compound for research and development across multiple scientific disciplines.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O5S/c1-11-18(7-12-2-4-16-17(6-12)31-10-30-16)32-22(20(11)21(25)28)26-19(27)9-29-15-5-3-13(23)8-14(15)24/h2-6,8H,7,9-10H2,1H3,(H2,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLDISGNHNKZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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